プテロイルグルタミン酸

概要

説明

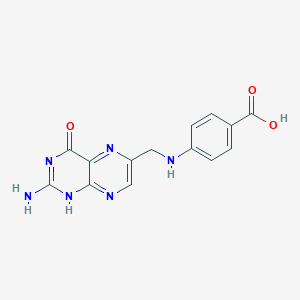

プテロイルグルタミン酸は、プテリンおよびその誘導体のクラスに属する有機化合物です。 プテリン部分は、ケトン基とアミン基を有するプテリジン環から構成され、2-アミノプテリジン-4(3H)-オンを形成する多環芳香族化合物です . プテロイルグルタミン酸は、葉酸の生合成における重要な中間体であり、多くの生物学的プロセスに不可欠な葉酸と構造的に関連しています .

科学的研究の応用

Pteroic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material to synthesize labeled folate binding protein ligands, which are employed in homogeneous chemiluminescent assay formats for the detection of folic acid . In biology, pteroic acid is studied for its role in the biosynthesis of folates and its potential as a therapeutic agent . In medicine, pteroic acid conjugates are being investigated for their antitumor activity and ability to mediate the selective delivery of ligands to tumors overexpressing the folate receptor . In industry, pteroic acid is used in the production of various pharmaceuticals and diagnostic reagents .

作用機序

プテロイルグルタミン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 プテロイルグルタミン酸は、葉酸の生合成に関与する酵素であるジヒドロプテロアートシンターゼの阻害剤として作用します . この酵素を阻害することにより、プテロイルグルタミン酸は、DNA合成や細胞分裂に不可欠な葉酸の産生を阻害します . この作用機序は、特に癌や細菌感染症の治療における潜在的な治療用途を基礎づけています .

類似の化合物との比較

プテロイルグルタミン酸は、プテリン、ネオプテリン、テトラヒドロビオプテリンなどの他のプテリン誘導体と構造的に関連しています . これらの化合物は、共通のプテリジン環系を共有しますが、置換基と酸化状態が異なります . たとえば、プテリンはプテリジン環系の酸化型であり、テトラヒドロビオプテリンは完全に還元された型です . プテロイルグルタミン酸は、ジヒドロプテロアートシンターゼを阻害する能力と、葉酸の生合成における中間体としての役割においてユニークです .

類似の化合物のリスト:- プテリン

- ネオプテリン

- テトラヒドロビオプテリン

- プテロイルグルタミン酸(葉酸)

- プテリン-6-カルボン酸

プテロイルグルタミン酸のユニークな特性と多様な用途は、科学研究と工業アプリケーションにおいて貴重な化合物となっています。

生化学分析

Biochemical Properties

In biochemical reactions, Pteroic acid interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

Pteroic acid: has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Pteroic acid is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pteroic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pteroic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pteroic acid: is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Pteroic acid: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pteroic acid and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: プテロイルグルタミン酸は、さまざまな方法で合成できます。 一般的な合成経路の1つは、葉酸(プテロイルグルタミン酸)を化学的にプテロイルグルタミン酸に変換することです . このプロセスは通常、酸性条件下での葉酸の加水分解を伴い、グルタミン酸部分を除去してプテロイルグルタミン酸が生成されます .

工業生産方法: プテロイルグルタミン酸の工業生産には、精製のために通常、高速液体クロマトグラフィー(HPLC)が使用されます . HPLCの移動相には、通常、アセトニトリル、水、リン酸が含まれており、質量分析に適したアプリケーションでは、ギ酸に置き換えることができます .

化学反応解析

反応の種類: プテロイルグルタミン酸は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします . これらの反応は、4つの窒素原子を含み、水中では幅広い互変異性を示すプテリジン環系によって影響を受けます .

一般的な試薬と条件: プテロイルグルタミン酸の反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . たとえば、プテロイルグルタミン酸の酸化は過酸化水素を使用して達成できますが、還元は水素化ホウ素ナトリウムを使用して実行できます .

生成される主要な生成物: プテロイルグルタミン酸の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、プテロイルグルタミン酸の酸化によりプテリン-6-カルボン酸が得られ、還元によりテトラヒドロプテロイルグルタミン酸が生成されます .

科学研究への応用

プテロイルグルタミン酸は、化学、生物学、医学、産業において幅広い科学研究への応用範囲を有しています。 化学では、標識葉酸結合タンパク質リガンドを合成するための出発物質として使用され、葉酸の検出のための均一化学発光アッセイフォーマットで使用されます . 生物学では、葉酸の生合成における役割と治療剤としての可能性について研究されています . 医学では、プテロイルグルタミン酸コンジュゲートは、抗腫瘍活性と、葉酸受容体を過剰発現する腫瘍へのリガンドの選択的送達を媒介する能力について研究されています . 産業では、さまざまな医薬品や診断試薬の製造に使用されています .

化学反応の分析

Types of Reactions: Pteroic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pteridine ring system, which contains four nitrogen atoms and exhibits a wide range of tautomerism in water .

Common Reagents and Conditions: Common reagents used in the reactions of pteroic acid include oxidizing agents, reducing agents, and nucleophiles . For example, the oxidation of pteroic acid can be achieved using hydrogen peroxide, while reduction can be carried out using sodium borohydride .

Major Products Formed: The major products formed from the reactions of pteroic acid depend on the specific reaction conditions and reagents used. For instance, oxidation of pteroic acid can yield pterin-6-carboxylic acid, while reduction can produce tetrahydropteroic acid .

類似化合物との比較

Pteroic acid is structurally related to other pterin derivatives, such as pterin, neopterin, and tetrahydrobiopterin . These compounds share a common pteridine ring system but differ in their substituents and oxidation states . For example, pterin is the oxidized form of the pteridine ring system, while tetrahydrobiopterin is the fully reduced form . Pteroic acid is unique in its ability to inhibit dihydropteroate synthase and its role as an intermediate in the biosynthesis of folates .

List of Similar Compounds:- Pterin

- Neopterin

- Tetrahydrobiopterin

- Pteroylglutamic acid (Folic acid)

- Pterin-6-carboxylic acid

Pteroic acid’s unique properties and diverse applications make it a valuable compound in scientific research and industrial applications.

生物活性

Pteroic acid, a pterin derivative, plays a significant role in various biological processes, particularly in the context of folate metabolism and its applications in medicinal chemistry. This article explores the biological activity of pteroic acid, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Pteroic Acid

Pteroic acid is a key component of folate (vitamin B9) and serves as a precursor for the synthesis of folate derivatives. It is involved in critical biochemical pathways, particularly in one-carbon transfer reactions essential for DNA synthesis and repair. The compound is produced through the enzymatic conversion of folic acid and is recognized for its role in microbial metabolism and potential therapeutic applications.

Pteroic acid primarily functions through its interaction with enzymes involved in folate biosynthesis. One notable enzyme is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoate (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate to form 7,8-dihydropteroate, a precursor to folate derivatives .

Additionally, pteroic acid has been studied for its ability to mediate selective delivery of therapeutic agents to cancer cells that overexpress folate receptors (FR). Despite its lower affinity for FR compared to folic acid, pteroic acid can still facilitate the targeting of these cells when conjugated with other therapeutic compounds .

Biological Activity and Therapeutic Applications

- Cancer Therapy : Pteroic acid has been explored as a component in drug delivery systems targeting tumors. Its conjugation with cytotoxic agents enhances selective uptake by cancer cells overexpressing FR, potentially improving therapeutic efficacy while minimizing systemic toxicity .

- Antimicrobial Activity : The biosynthesis of folate is crucial for many prokaryotic organisms. Inhibition of DHPS by pteroic acid or its analogs can disrupt folate synthesis in bacteria, presenting a potential strategy for developing new antimicrobial agents .

- Oxidative Stress Reduction : Recent studies suggest that pteroic acid may play a role in reducing oxidative stress through its involvement in the synthesis of folate and related compounds. This function is particularly relevant under anoxic conditions where bacterial metabolism can lead to the accumulation of reactive oxygen species .

Table 1: Summary of Biological Activities of Pteroic Acid

Case Study: Pteroic Acid-Conjugated Prodrugs

A study investigated a novel pteroic acid-conjugated prodrug designed to target tumor cells. The prodrug exhibited IC50 values in the micromolar range and demonstrated significantly reduced cytotoxicity compared to non-conjugated counterparts. The study concluded that while pteroic acid facilitates transport into cells via FR, it does not significantly contribute to cytotoxicity on its own .

Enzymatic Studies

Research has shown that large quantities of pteroic acid accumulate during microbial growth when using methotrexate as a substrate. This accumulation highlights the enzymatic pathways involving pteroic acid and its potential utility in understanding drug metabolism and resistance mechanisms .

特性

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAQINSXLLMRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152279 | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-24-4 | |

| Record name | Pteroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteroic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pteroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8258W48TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。